molecular formula C10H13BrClN3O2 B13733947 1-(2-Bromo-4,5-(methylenedioxy)phenethyl)guanidine hydrobromide CAS No. 17228-47-6

1-(2-Bromo-4,5-(methylenedioxy)phenethyl)guanidine hydrobromide

Katalognummer: B13733947
CAS-Nummer: 17228-47-6
Molekulargewicht: 322.58 g/mol
InChI-Schlüssel: KOHSFELBVDYUTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-4,5-(methylenedioxy)phenethyl)guanidine hydrobromide is a chemical compound that features a brominated phenethyl structure with a methylenedioxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4,5-(methylenedioxy)phenethyl)guanidine hydrobromide typically involves the bromination of a methylenedioxybenzene derivative followed by the introduction of a guanidine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-4,5-(methylenedioxy)phenethyl)guanidine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethyl derivatives, while oxidation can produce quinones .

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-4,5-(methylenedioxy)phenethyl)guanidine hydrobromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-4,5-(methylenedioxy)phenethyl)guanidine hydrobromide involves its interaction with specific molecular targets. The bromine atom and methylenedioxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Bromo-4,5-(methylenedioxy)phenethyl)guanidine hydrobromide is unique due to the presence of both the bromine atom and the guanidine group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Eigenschaften

CAS-Nummer

17228-47-6

Molekularformel

C10H13BrClN3O2

Molekulargewicht

322.58 g/mol

IUPAC-Name

2-(6-bromo-1,3-benzodioxol-5-yl)ethyl-(diaminomethylidene)azanium;chloride

InChI

InChI=1S/C10H12BrN3O2.ClH/c11-7-4-9-8(15-5-16-9)3-6(7)1-2-14-10(12)13;/h3-4H,1-2,5H2,(H4,12,13,14);1H

InChI-Schlüssel

KOHSFELBVDYUTE-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C(=C2)CC[NH+]=C(N)N)Br.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.